

Manganese Phosphate Coatings: A Comparative Guide to Salt Spray Performance

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Compound of Interest		
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This guide provides an objective comparison of the performance of manganese phosphate coatings in salt spray tests, benchmarked against other common phosphate coatings. The information is supported by experimental data from various studies to assist in material selection for applications requiring robust corrosion resistance.

Manganese phosphate coatings are widely recognized for their excellent wear resistance and anti-galling properties, making them a preferred choice for components subjected to moving contact, such as engine and transmission parts.[1] While their primary strength lies in wear protection, their corrosion resistance, particularly when combined with supplementary treatments, is a critical performance factor. This guide will delve into their performance in the widely accepted ASTM B117 salt spray test, providing a comparative analysis with zinc and iron phosphate coatings.

Comparative Performance in Salt Spray Tests

The corrosion resistance of phosphate coatings is significantly influenced by the type of phosphate, the coating weight, and the application of post-treatment sealants such as oils or primers. The following table summarizes the performance of manganese phosphate and its alternatives in a 5% neutral salt spray environment, based on data from various experimental studies.



Coating Type	Substrate	Supplementar y Treatment	Coating Weight (mg/ft²)	Salt Spray Performance (Hours to Failure)
Manganese Phosphate	Steel	None	-	1.5[2]
Steel	Dry Film Lubricant	1104	1008[3]	
Steel	Epoxy Primer	-	>336 (no failure) [3]	
Steel	Oil	-	>600 (no failure) [4]	
Steel	Oil (various)	-	91 - 133[4]	
65Mn Spring Steel	None	-	>48 (no obvious rust)[5]	
Zinc Phosphate	Steel	None	-	2.0[2]
Steel	Dry Film Lubricant	458	168[3]	
Steel	Epoxy Primer	-	>336 (no failure) [3]	_
Iron Phosphate	Steel	Dry Film Lubricant	76	24[3]

As the data indicates, manganese phosphate coatings, when combined with a supplementary treatment like a dry film lubricant or an epoxy primer, demonstrate exceptional corrosion resistance, with performance extending beyond 1000 hours in some cases.[3] In contrast, untreated phosphate coatings offer minimal protection in a salt spray environment.[2][6]

Experimental Protocols



The data presented in this guide is primarily based on the ASTM B117 neutral salt spray (fog) test. This standardized method is widely used to evaluate the relative corrosion resistance of coated and uncoated metallic specimens.[7][8]

Key Parameters of the ASTM B117 Salt Spray Test:

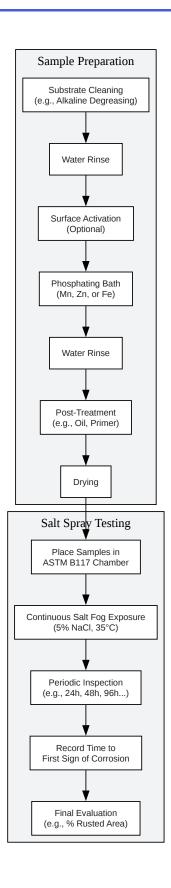
- Salt Solution: 5% sodium chloride (NaCl) solution in distilled or deionized water.[7]
- pH of Salt Solution: Maintained between 6.5 and 7.2.[7]
- Chamber Temperature: Maintained at a constant 35°C (95°F).[7]
- Fog Collection Rate: 1.0 to 2.0 mL/hr for an 80 cm² collecting area.
- Specimen Orientation: Placed at a 15 to 30-degree angle from the vertical.

Pre-treatment and Coating Application Methodology (General):

- Substrate Preparation: The steel panels are typically cleaned and degreased to ensure a uniform and adherent phosphate coating.
- Phosphating Bath: The clean panels are immersed in a heated phosphating solution containing manganese or other metal phosphate precursors. The coating weight and crystal structure are controlled by factors such as bath concentration, temperature, and immersion time.
- Rinsing: After phosphating, the panels are rinsed to remove residual acid and unreacted chemicals.
- Supplementary Treatment: A crucial step for enhanced corrosion protection involves the application of a supplementary coating, such as oil, wax, or an organic primer, over the phosphate layer.

The following diagram illustrates the typical experimental workflow for evaluating the salt spray performance of phosphate coatings.





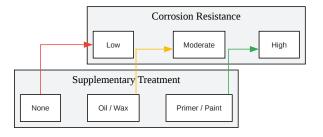
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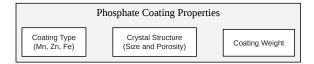
Experimental workflow for salt spray testing of phosphate coatings.



Logical Relationship of Factors Affecting Corrosion Resistance

The overall corrosion performance of a manganese phosphate coating system is not determined by a single factor but by the interplay of the coating itself and any subsequent treatments. The following diagram illustrates this relationship.





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Influence of coating properties and post-treatment on corrosion resistance.

In conclusion, manganese phosphate coatings serve as an excellent surface treatment for imparting wear resistance and, when properly sealed with a supplementary treatment, provide a high degree of corrosion protection. For applications where both wear and corrosion are critical concerns, a manganese phosphate coating followed by a high-performance sealant, such as a dry film lubricant or an epoxy primer, offers a robust and reliable solution, as



demonstrated by extensive salt spray testing. Zinc phosphate coatings, however, are often considered for applications where corrosion resistance is the primary requirement and a base for painting is needed.[1] The choice between these coatings should be guided by the specific performance requirements and environmental conditions of the intended application.

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